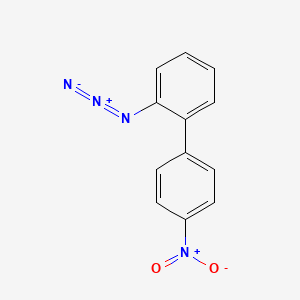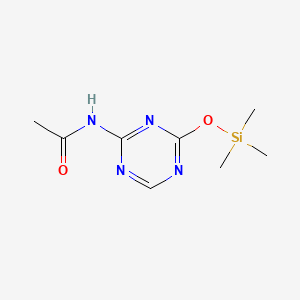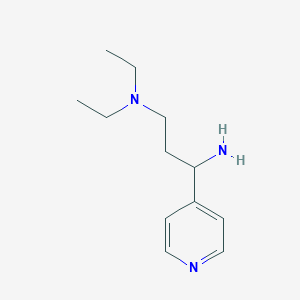
N1,N1-diethyl-3-(pyridin-4-yl)propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N1-diethyl-3-(pyridin-4-yl)propane-1,3-diamine is an organic compound with the molecular formula C12H21N3. It is a diamine derivative featuring a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-diethyl-3-(pyridin-4-yl)propane-1,3-diamine typically involves the reaction of 4-pyridinecarboxaldehyde with diethylamine and 1,3-dibromopropane. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The product is then purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N1,N1-diethyl-3-(pyridin-4-yl)propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine nitrogen can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: N1,N1-diethyl-3-(piperidin-4-yl)propane-1,3-diamine.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N1,N1-diethyl-3-(pyridin-4-yl)propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N1,N1-diethyl-3-(pyridin-4-yl)propane-1,3-diamine involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, forming stable complexes that can modulate biological pathways. The diethylamine moiety can interact with enzymes and receptors, influencing their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N1,N1-diethyl-3-(piperidin-4-yl)propane-1,3-diamine: A reduced form of the compound with a piperidine ring instead of a pyridine ring.
N1,N1,N4,N4-tetraethyl-1,4-butanediamine: A similar diamine with different alkyl substituents.
N1,N1-diethyl-3-(pyridin-2-yl)propane-1,3-diamine: A positional isomer with the pyridine nitrogen at a different position.
Uniqueness
N1,N1-diethyl-3-(pyridin-4-yl)propane-1,3-diamine is unique due to its specific structural features, including the pyridine ring and diethylamine groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C12H21N3 |
|---|---|
Peso molecular |
207.32 g/mol |
Nombre IUPAC |
N',N'-diethyl-1-pyridin-4-ylpropane-1,3-diamine |
InChI |
InChI=1S/C12H21N3/c1-3-15(4-2)10-7-12(13)11-5-8-14-9-6-11/h5-6,8-9,12H,3-4,7,10,13H2,1-2H3 |
Clave InChI |
SJHIAXCQJVFBBK-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCC(C1=CC=NC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



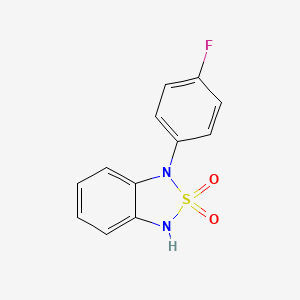
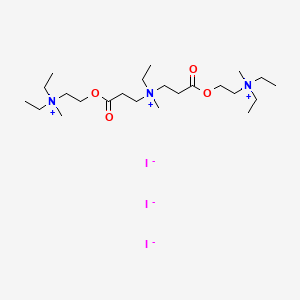
![Pyrrolo[2,3-b]indole-1,2(2H)-dicarboxylicacid,3,3a,8,8a-tetrahydro-,dimethyl ester,[2r-(2a,3ab,8ab)]-(9ci)](/img/structure/B13740230.png)



![4-Thiazolidinone, 3-ethyl-5-[1-methyl-2-(3-methyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B13740255.png)
![6,7,8,9-tetrahydro-2,4-dimethyl-5H-Pyrido[2,3-b]indole](/img/structure/B13740260.png)

